Fitc-VDVAD-FMK
Description
Overview of Programmed Cell Death Mechanisms in Biological Systems
Programmed cell death (PCD) is a fundamental and highly regulated process that is essential for the normal development, tissue homeostasis, and elimination of damaged or infected cells in multicellular organisms. nih.govscielo.org It is a genetically controlled mechanism of cellular self-destruction. nih.govthe-scientist.com While several types of PCD have been identified, including apoptosis, autophagy, pyroptosis, and necroptosis, apoptosis is the most extensively studied form. nih.govacs.org These pathways are not always mutually exclusive and can share common signaling components. scielo.orgscielo.org The proper functioning of PCD is crucial; its dysregulation is implicated in a wide range of diseases, from cancer, where it is suppressed, to autoimmune disorders and neurodegenerative diseases, where it is excessively activated. illinois.edu
Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies, all without inducing an inflammatory response. scielo.orgthe-scientist.com This controlled demolition ensures that the dying cell is efficiently cleared by phagocytes, preventing damage to surrounding tissues. wikipedia.org Other forms of PCD, like necroptosis and pyroptosis, are typically lytic and pro-inflammatory. the-scientist.com
The Central Role of Caspases as Cysteine Aspartate-Specific Proteases in Apoptosis
At the heart of the apoptotic process lies a family of cysteine proteases known as caspases. wikipedia.orgsinobiological.com The name "caspase" is derived from their catalytic mechanism: they possess a cysteine residue in their active site and specifically cleave their target proteins after an aspartic acid residue. illinois.eduwikipedia.orgcreative-diagnostics.com This high degree of specificity is a rare trait among proteases and allows for the precise and controlled dismantling of the cell. creative-diagnostics.com
Caspases are synthesized as inactive zymogens, or pro-caspases, and are activated through a proteolytic cascade. sinobiological.comcreative-diagnostics.com This cascade is typically initiated by "initiator caspases," such as caspase-2, caspase-8, caspase-9, and caspase-10. wikipedia.orgsinobiological.com Once activated by upstream signals, these initiators cleave and activate "executioner caspases" (e.g., caspase-3, -6, and -7), which then go on to cleave a multitude of cellular substrates, leading to the characteristic features of apoptosis. wikipedia.orgnih.gov The activation of caspases can be triggered by two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.govnih.govthermofisher.com
Evolution of Research Tools for In Situ Caspase Activity Detection
The study of apoptosis has been greatly advanced by the development of tools to detect caspase activation within living cells (in situ). Early methods often required the preparation of cell extracts, which prevented the analysis of caspase activity in individual, intact cells. nih.gov Techniques such as immunoblotting with caspase-specific antibodies or measuring the activity of caspases on fluorescent substrates in cell lysates provided valuable information but lacked the ability to monitor the process in real-time within a cellular context. nih.govmerckmillipore.com
A significant leap forward came with the development of probes that could permeate the cell membrane and report on caspase activity. These tools allow for the analysis of apoptosis by methods like fluorescence microscopy and flow cytometry, providing quantitative data on a single-cell basis. merckmillipore.com This has enabled researchers to correlate caspase activation with other cellular events and to study the dynamics of apoptosis in heterogeneous cell populations. nih.gov
Introduction to Fluorescein-Labeled Inhibitors of Caspases (FLICA) as Advanced Research Reagents
Among the most powerful tools for in situ caspase detection are the Fluorescein-Labeled Inhibitors of Caspases, or FLICA reagents. nih.govbio-rad-antibodies.comsigmaaldrich.com The FLICA methodology is based on a cell-permeable and non-toxic inhibitor peptide sequence that is specific for a particular caspase or a group of caspases. bio-rad-antibodies.comsigmaaldrich.com This peptide is linked to a fluoromethyl ketone (FMK) moiety, which allows it to covalently bind to the reactive cysteine residue in the active site of a caspase. thermofisher.com The entire complex is tagged with a fluorescent reporter molecule, most commonly fluorescein (B123965) isothiocyanate (FITC) or carboxyfluorescein (FAM). nih.govbio-rad-antibodies.com
When a FLICA reagent is added to a population of cells, it enters both healthy and apoptotic cells. sigmaaldrich.compromega.com.au In apoptotic cells with activated caspases, the FLICA reagent binds irreversibly to the active enzyme and is retained within the cell. merckmillipore.comsigmaaldrich.com In healthy cells without significant caspase activity, the unbound FLICA reagent diffuses out. bio-rad-antibodies.comsigmaaldrich.com The resulting fluorescent signal is therefore a direct measure of the amount of active caspase in the cell at the time the reagent was added. sigmaaldrich.com This allows for the sensitive and specific detection of apoptotic cells. merckmillipore.comnih.gov
FITC-VDVAD-FMK is a specific example of a FLICA reagent designed to target caspase-2. biocompare.combpsbioscience.com The VDVAD (Val-Asp-Val-Ala-Asp) peptide sequence is recognized by caspase-2. bpsbioscience.com By using this probe, researchers can specifically investigate the role of caspase-2 in the initiation and execution of apoptosis. nih.gov
Interactive Data Table: Properties of this compound
| Property | Description | Reference(s) |
| Full Name | Fluorescein isothiocyanate-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-Fluoromethylketone | promega.com.aubpsbioscience.com |
| Target | Primarily Caspase-2 | biocompare.commedchemexpress.com |
| Mechanism | Irreversibly binds to the active site of caspases. | merckmillipore.combpsbioscience.com |
| Detection Method | Fluorescence microscopy, flow cytometry, fluorescence plate reader. | merckmillipore.com |
| Fluorescence | Green fluorescence upon binding to active caspases. | sigmaaldrich.com |
| Cell Permeability | Yes, it is cell-permeable. | merckmillipore.compromega.com |
Interactive Data Table: Research Findings with VDVAD-FMK Inhibitors
| Finding | Cell Type | Apoptotic Stimulus | Effect of VDVAD-FMK | Reference(s) |
| Inhibition of apoptosis | Bovine brain microvessel endothelial cells | Oxyhemoglobin | Reduced cell detachment, caspase-2 and -3 activities, and PARP cleavage. | bpsbioscience.com |
| Attenuation of cytochrome c release | Jurkat T-lymphocytes | Etoposide | Refractory to cytochrome c release. | bpsbioscience.com |
| Restoration of cell viability | HIT-T15 (transformed pancreatic β-cells) | GTP depletion (Mycophenolic acid) | Restored cell viability and abrogated caspase-3 activity. | nih.gov |
| Reduction of apoptosis | Cardiac cells | Lovastatin | Significantly reduced loss of DNA. | medchemexpress.com |
Properties
Molecular Formula |
C46H53FN6O13S |
|---|---|
Molecular Weight |
949.0174 |
Purity |
95/98% |
Origin of Product |
United States |
Mechanistic Principles and Specificity of Fitc Vdvad Fmk As a Research Probe
Structural Basis of Fluoromethyl Ketone (FMK)-Derivatized Peptide Inhibitors
Peptidyl fluoromethyl ketones (FMKs) are a class of biologically active molecules that function as protease inhibitors. mdpi.com The fundamental structure of an FMK-derivatized peptide inhibitor consists of two key components: a peptide sequence that mimics the substrate of the target protease and an electrophilic fluoromethyl ketone (FMK) warhead. mdpi.comencyclopedia.pub This design allows the inhibitor to be recognized and bind to the active site of the enzyme. mdpi.com
The peptide portion of the inhibitor is crucial for its specificity, as it is designed to fit into the substrate-binding pocket of a particular protease. mdpi.comencyclopedia.pub By altering the amino acid sequence of the peptide, the inhibitor can be tailored to target specific proteases within a family, such as the caspases. mdpi.com The C-terminal FMK group is the reactive part of the molecule. The presence of the fluorine atom, an electron-withdrawing group, increases the electrophilicity of the ketone's carbonyl carbon. encyclopedia.pub This makes it a prime target for nucleophilic attack by a cysteine residue in the active site of cysteine proteases like caspases. mdpi.com
Irreversible Covalent Binding to Activated Caspase Active Sites
The inhibitory mechanism of FMK-derivatized peptides against caspases involves a two-step process that culminates in the formation of a stable, irreversible covalent bond. Initially, the peptide portion of the inhibitor directs it to the active site of an activated caspase. Once positioned correctly, the catalytic cysteine residue in the caspase's active site launches a nucleophilic attack on the electrophilic carbonyl carbon of the FMK warhead. mdpi.com
This reaction leads to the formation of a hemithioacetal intermediate. Subsequently, the highly stable carbon-fluorine bond facilitates the displacement of the fluoride (B91410) ion, resulting in the formation of a stable thioether linkage between the inhibitor and the caspase. This covalent modification of the active site cysteine permanently inactivates the enzyme, hence the term "irreversible inhibitor". scbt.comscbt.com This targeted and irreversible binding makes FMK-derivatized peptides potent tools for studying caspase activity. scbt.comaatbio.com
Cellular Permeability and Intracellular Accumulation Dynamics
Once inside the cell, the probe can freely diffuse. However, upon encountering an activated caspase, the irreversible binding mechanism effectively traps the probe within the cell. promega.com This leads to an accumulation of the fluorescent signal in cells where specific caspases are active, a hallmark of apoptosis. merckmillipore.comabcam.com The dynamics of this accumulation can be monitored over time using techniques like flow cytometry and fluorescence microscopy, allowing for the quantification of apoptotic cells. merckmillipore.comabcam.comnih.gov It is important to note that in some instances, FITC-conjugated probes have been observed to accumulate non-specifically in dead or permeabilized cells, a factor that should be considered in experimental design. researchgate.net
Specificity Profile of VDVAD-FMK for Caspase-2 Activity
The peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) is recognized as an optimal substrate sequence for caspase-2. nih.gov Caspase-2 is unique among caspases in its preference for a five-amino-acid peptide sequence (pentapeptide) rather than the more common four-amino-acid (tetrapeptide) recognition motif. nih.gov This preference for a P5 valine residue contributes to the specificity of VDVAD-based probes for caspase-2. nih.gov
However, the specificity of VDVAD for caspase-2 is not absolute. The core "DEVD" like sequence within VDVAD can also be recognized and cleaved by other caspases, particularly the executioner caspases-3 and -7. frontiersin.orgpnas.orgnih.gov Studies have shown that while VDVAD-based substrates are efficiently cleaved by caspase-2, they can also be cleaved by caspase-3 with similar kinetics. nih.govsemanticscholar.org This overlap in substrate specificity means that while FITC-VDVAD-FMK is a potent inhibitor of caspase-2, it can also inhibit other caspases, notably caspase-3 and caspase-7. bpsbioscience.com Therefore, while it is a valuable tool for studying caspase-2, the potential for cross-reactivity with other caspases must be acknowledged when interpreting results. nih.govnih.gov
Comparative Analysis of VDVAD-FMK with Pan-Caspase and Other Substrate-Specific Probes
To better understand the utility of this compound, it is useful to compare it with other commonly used caspase probes.
FITC-DEVD-FMK: This probe is designed to be specific for caspase-3 and, to some extent, caspase-7. stemcell.commerckmillipore.commedchemexpress.com The Asp-Glu-Val-Asp (DEVD) sequence is the preferred cleavage site for caspase-3. stemcell.com Therefore, FITC-DEVD-FMK is the probe of choice for specifically monitoring the activation of this key executioner caspase. merckmillipore.comabcam.cn Comparing the signals from this compound and FITC-DEVD-FMK can help to dissect the relative contributions of caspase-2 and caspase-3 to an apoptotic process.
The choice of probe depends on the specific research question. For a general assessment of apoptosis, a pan-caspase inhibitor like FITC-VAD-FMK is suitable. To investigate the role of the primary executioner caspase, FITC-DEVD-FMK is preferred. For studies focusing on the involvement of caspase-2, this compound is the most appropriate tool, keeping in mind its potential interaction with other caspases.
| Probe | Peptide Sequence | Primary Target(s) | Specificity |
| This compound | Val-Asp-Val-Ala-Asp | Caspase-2 | Specific for Caspase-2, with some cross-reactivity with Caspase-3 and -7. frontiersin.orgnih.govbpsbioscience.com |
| FITC-VAD-FMK | Val-Ala-Asp | Pan-Caspase | Broad-spectrum inhibitor of most caspases. merckmillipore.comabcam.com |
| FITC-DEVD-FMK | Asp-Glu-Val-Asp | Caspase-3 | Highly specific for Caspase-3. stemcell.commerckmillipore.com |
Methodological Frameworks for Utilizing Fitc Vdvad Fmk in Cellular Studies
Sequential and Multiparametric Analysis of Apoptotic Events
To gain a more comprehensive understanding of the apoptotic process, Fitc-VDVAD-FMK is often used in conjunction with other fluorescent probes that measure different apoptotic markers. This multiparametric approach allows for the dissection of the sequence of events during apoptosis.
Integration with Plasma Membrane Integrity Assays (e.g., Propidium Iodide Staining)
A common and informative combination is the dual staining of cells with this compound and a dye that assesses plasma membrane integrity, such as Propidium Iodide (PI). nih.govclinisciences.com
Principle: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, which maintain their membrane integrity. merckmillipore.com However, in late-stage apoptotic or necrotic cells, the plasma membrane becomes permeable, allowing PI to enter and stain the nucleus red. bio-rad-antibodies.com
Distinguishing Apoptotic Stages: When used together in flow cytometry or fluorescence microscopy, this compound and PI can distinguish between different cell populations:
Viable cells: Negative for both this compound (green) and PI (red).
Early apoptotic cells: Positive for this compound (green) and negative for PI (red), indicating active caspases but an intact cell membrane. bio-rad-antibodies.com
Late apoptotic/necrotic cells: Positive for both this compound (green) and PI (red), indicating active caspases and a compromised cell membrane. bio-rad-antibodies.com
Significance: This dual-staining strategy provides a more detailed picture of the cell death process, allowing researchers to differentiate between early and late stages of apoptosis and to distinguish apoptosis from necrosis. nih.gov This method has been used to analyze cell death in yeast, where co-staining with FITC-VAD-FMK and PI allowed for the identification of four distinct cell subpopulations. researchgate.net
Concomitant Assessment of Phosphatidylserine (B164497) Externalization (e.g., Annexin V Staining)
One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. abcam.comnih.gov This externalized PS can be detected by its high-affinity binding to Annexin V, a calcium-dependent protein that can be conjugated to a fluorescent dye. abcam.comoup.com
By combining this compound staining for caspase-2 activation with Annexin V staining for PS externalization, researchers can delineate the sequence of apoptotic events and distinguish between different cell populations. aacrjournals.orgnih.gov For instance, in some experimental systems, caspase activation is observed to be nearly concurrent with or even precede the binding of Annexin V. nih.gov Dual staining allows for the identification of cells in early apoptosis (positive for Annexin V but potentially still negative or low for active caspases) versus those in later stages where significant caspase activation has occurred. abcam.comoup.com This combined approach is particularly useful for distinguishing apoptosis from necrosis, as necrotic cells will also stain positive for Annexin V due to compromised membrane integrity, but they will not exhibit specific caspase activation. merckmillipore.com The use of a viability dye like Propidium Iodide (PI) further refines this analysis. aacrjournals.orgoup.com
Table 1: Research Findings from Combined FITC-Caspase Inhibitor and Annexin V Staining
| Cell Type / Model | Apoptosis Inducer | Key Findings | Reference(s) |
| Jurkat Cells | Anti-Fas mAb | Caspase activation, detected by a pan-caspase FITC inhibitor, precedes Annexin V binding and other late-stage apoptotic events like DNA fragmentation. | nih.gov |
| Human Epithelial Cells | α-toxin | Treatment induced a cell population positive for Annexin V-FITC, indicating apoptosis. | nih.gov |
| Human T Cell Lines | Various (STS, ETO) | Exhibit caspase-dependent PS externalization. | aai.org |
| Bovine Spermatozoa | Cryopreservation | Cryopreservation significantly increased the proportion of cells with active caspases and exposed PS, allowing for the characterization of apoptotic-like changes. | oup.com |
| Prostate Cancer Cells | Irofulven | Annexin V binding was used as a marker of early apoptotic events to be correlated with other cellular changes. | aacrjournals.org |
Correlative Studies with Mitochondrial Transmembrane Potential Changes
The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial transmembrane potential (ΔΨm). merckmillipore.comaacrjournals.org This change can be monitored using specific fluorescent dyes, such as JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) or TMRM (Tetramethylrhodamine, Methyl Ester), which accumulate in healthy mitochondria with high membrane potential. aacrjournals.orgnih.gov In apoptotic cells, the collapse of ΔΨm causes these dyes to disperse into the cytoplasm, leading to a detectable shift in their fluorescence emission. nih.govpromega.com
Correlating this compound staining with measurements of ΔΨm provides critical insights into the involvement of the mitochondrial pathway in caspase-2 activation. Studies have shown that the binding of fluorochrome-labeled caspase inhibitors (FLICA), such as FITC-VAD-FMK, is typically subsequent to the collapse of ΔΨm. nih.govaai.org This temporal relationship helps to place caspase activation downstream of mitochondrial events. By using these probes together, researchers can investigate whether caspase-2 activation is dependent on or independent of mitochondrial dysfunction in response to a specific apoptotic stimulus. aai.orgaacrjournals.org
Table 2: Probes for Mitochondrial Transmembrane Potential (ΔΨm) Used with Caspase Activation Markers
| ΔΨm Probe | Principle of Detection | Typical Correlation with this compound | Reference(s) |
| JC-1 | In healthy cells, forms red fluorescent aggregates in mitochondria. In apoptotic cells with low ΔΨm, it remains as green fluorescent monomers in the cytoplasm. | Loss of red fluorescence (ΔΨm collapse) generally precedes or is concurrent with the increase in FITC-VAD-FMK signal (caspase activation). | aacrjournals.orgnih.govpromega.com |
| TMRM | A red-orange fluorescent dye that accumulates in mitochondria in a potential-dependent manner. Loss of fluorescence indicates ΔΨm collapse. | A drop in TMRM fluorescence is observed alongside or before caspase activation. | aacrjournals.org |
| DiOC6(3) | A green fluorescent dye that partitions into mitochondria based on membrane potential. Reduced fluorescence indicates ΔΨm disruption. | ΔΨm disruption detected by DiOC6 precedes caspase activation detected by FITC-VAD-fmk in certain cell types and conditions. | aai.org |
Protocol Considerations for Optimal Staining and Measurement
To ensure accurate and reproducible results when using this compound, several protocol steps must be carefully optimized. eurodiagnostico.compromega.com.au The general procedure involves inducing apoptosis, incubating the cells with the this compound probe, washing to remove unbound reagent, and analyzing the sample. abcam.comabcam.com
Key considerations for optimal staining include:
Controls: It is essential to include proper controls. A negative control of untreated, healthy cells should be run to establish baseline fluorescence. eurodiagnostico.comabcam.com An additional negative control can be prepared by pre-treating induced cells with an unlabeled pan-caspase inhibitor, such as Z-VAD-FMK, to demonstrate the specificity of this compound binding to activated caspases. abcam.comeurodiagnostico.com
Reagent Concentration and Incubation: The optimal concentration of this compound and the incubation time can vary depending on the cell type and experimental conditions. A suggested starting concentration for some cell lines is 10µM. promega.com.au Incubation is typically carried out for 30 to 60 minutes at 37°C in a CO2 incubator to allow the cell-permeable probe to enter the cells and bind to its target. abcam.comeurodiagnostico.comabcam.com
Cell Handling and Washing: After incubation, cells should be washed to remove any unbound probe, which can otherwise contribute to high background fluorescence. eurodiagnostico.comabcam.com This usually involves centrifugation and resuspension in a provided wash buffer or phosphate-buffered saline (PBS). abcam.comabcam.com For adherent cells, care must be taken during harvesting to minimize mechanical damage that could affect membrane integrity. merckmillipore.com
Analysis: Stained cells can be analyzed by several methods. Flow cytometry allows for the quantitative analysis of fluorescence intensity in thousands of individual cells and is ideal for multiparameter studies. abcam.comeurodiagnostico.com Fluorescence microscopy provides spatial information and allows for the visualization of the probe's localization within the cell. eurodiagnostico.comabcam.com A fluorescence plate reader can also be used for high-throughput screening applications, measuring the total fluorescence of a cell population in a microtiter plate. abcam.comeurodiagnostico.com Samples should be kept on ice and protected from light if analysis is not performed immediately. eurodiagnostico.comabcam.com
Table 4: Summary of Typical Protocol Parameters for this compound Staining
| Parameter | Typical Range / Condition | Purpose | Reference(s) |
| Cell Density | 1 x 10^6 cells/mL | To ensure sufficient events for analysis without causing overcrowding or nutrient depletion. | abcam.comeurodiagnostico.com |
| This compound Addition | 1 µL of stock per 300 µL of cell culture | Delivers the fluorescent probe to the cells. Specific concentration may require optimization. | abcam.comeurodiagnostico.com |
| Incubation Time | 30 - 60 minutes | Allows for probe uptake and irreversible binding to active caspases. | abcam.comeurodiagnostico.comabcam.com |
| Incubation Temperature | 37°C with 5% CO2 | Maintains cell viability and optimal enzyme activity during incubation. | abcam.comeurodiagnostico.comabcam.com |
| Washing Steps | 2 washes with buffer | Reduces background signal from unbound probe. | abcam.comeurodiagnostico.comabcam.com |
| Analysis Method | Flow Cytometry, Fluorescence Microscopy, Plate Reader | Quantitative analysis, morphological assessment, or high-throughput measurement. | abcam.comeurodiagnostico.comabcam.com |
Investigative Applications of Fitc Vdvad Fmk in Biological Research
Studies in Non-Mammalian Eukaryotic Models
The application of Fitc-VDVAD-FMK extends beyond mammalian systems, proving valuable in the investigation of apoptosis-like programmed cell death (PCD) in simpler eukaryotes.
Detection of Caspase-Like Protease Activity in Yeast Apoptosis-Like Death
In the budding yeast Saccharomyces cerevisiae, this compound has been widely used to detect the activity of metacaspase Yca1p, a distant homolog of mammalian caspases, during apoptosis-like death. nih.govbiologists.com Various stimuli, including acetic acid and hydrogen peroxide, induce a yeast cell death process with apoptotic features, and this compound staining has been employed to demonstrate the involvement of caspase-like activity. biologists.comoup.com For example, H₂O₂-induced apoptosis resulted in 54% Fitc-VAD-FMK-positive cells in wild-type yeast, compared to only 8% in a mutant lacking the YCA1 gene. oup.com
However, the use of this compound in yeast is not without controversy. Some studies have shown that the probe can bind non-specifically to dead, permeabilized yeast cells, independent of metacaspase activity. nih.govmdpi.comresearchgate.net For instance, cells undergoing cell cycle arrest and death due to the cdc13-1 mutation stained positive for this compound even when the YCA1 gene was deleted. nih.gov This artifactual labeling appears to occur in cells that have already lost plasma membrane integrity. nih.gov Despite these concerns, many studies report a higher percentage of Fitc-VAD-FMK-positive cells than PI-positive cells, suggesting that not all staining is due to non-specific binding to dead cells and that the probe can detect early apoptotic events under specific conditions. oup.commdpi.com
Table 2: this compound Staining in S. cerevisiae Apoptosis-Like Death
| Strain | Stimulus | % FITC-VAD-FMK Positive Cells | Key Observation | Reference |
|---|---|---|---|---|
| Wild-type | H₂O₂ | 54% | Indicates caspase-like activity. | oup.com |
| mca1 mutant | H₂O₂ | 8% | Activity is dependent on the metacaspase gene. | oup.com |
| MCA1 overexpression | H₂O₂ | 84% | Overexpression enhances caspase-like activity. | oup.com |
| cdc13-1 mutant | 37°C incubation (24h) | ~80% | Staining observed, raising questions of specificity. | nih.gov |
| cdc13-1 yca1Δ double mutant | 37°C incubation (24h) | ~80% | Staining is independent of Yca1p in this model. | nih.gov |
Investigation of Cell Death Mechanisms in Protozoan Parasites (e.g., Leishmania Species)
In protozoan parasites like Leishmania, which lack true caspase orthologs, this compound has been used to investigate apoptosis-like cell death. Studies have shown that stressors like heat shock can lead to the intracellular accumulation of this compound in Leishmania major promastigotes. nih.govresearchgate.net Following a heat shock treatment, over 92% of parasites became positive for the fluorescent probe. nih.gov This binding is not to a metacaspase but has been linked to a cathepsin B-like cysteine protease, which is released from the lysosome into the cytosol during cell death. researchgate.netscienceopen.com The pan-caspase inhibitor Z-VAD-FMK can inhibit this protease, suggesting that while not a true caspase, another type of cysteine protease with an affinity for the VAD-FMK sequence acts as a cell death effector in Leishmania. nih.govscienceopen.com Treatment with the antileishmanial drug KalsomeTM10 also induced an increase in this compound positive cells, and this cell death could be reduced by the non-fluorescent inhibitor z-VAD-fmk, suggesting a caspase-like dependent mechanism. nih.gov
Exploring Apoptosis-Like Responses in Prokaryotic Organisms (e.g., Escherichia coli)
Even in prokaryotes such as Escherichia coli, which were long thought to lack programmed cell death pathways, this compound has been utilized to detect features of an apoptosis-like response. The probe is used to detect the activation of caspase-like proteins. nih.gov Research suggests that the RecA protein, known for its role in the bacterial SOS DNA repair response, may have a caspase-like function. jmb.or.krportlandpress.com
Treatment of E. coli with antibacterial agents like silver nanoparticles, the insect-derived peptide coprisin, or the plant-derived compound lupeol (B1675499) leads to a series of events characteristic of apoptosis, including the activation of a protein that binds this compound. nih.govportlandpress.comnih.gov For example, lupeol treatment increased the percentage of fluorescent E. coli from a baseline of 10.6% to 49.7%. portlandpress.com This fluorescence was significantly reduced in a ΔRecA mutant, supporting the hypothesis that RecA is the bacterial protein being detected by the probe. portlandpress.com These findings suggest that this compound can be a valuable tool for studying novel antibacterial mechanisms that induce an apoptosis-like state in bacteria. nih.govjmb.or.kr
Dissection of Intrinsic and Extrinsic Apoptotic Pathways
Apoptosis, or programmed cell death, is executed through two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. teachmeanatomy.info Both pathways converge at the activation of executioner caspases, such as caspase-3, which then dismantle the cell. teachmeanatomy.info The intrinsic pathway is initiated by intracellular stresses like DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. promega.comresearchgate.net The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the recruitment and activation of caspase-8. researchgate.net
This compound, by specifically targeting caspase-2, can help to investigate the upstream events in these pathways. Caspase-2 has been implicated as an initiator caspase that can act upstream of the mitochondria, suggesting a role in the intrinsic pathway. nih.gov For instance, in studies of germ cell apoptosis, the inhibition of caspase-2 with the related inhibitor Z-VDVAD-fmk was shown to reduce cell death, indicating that caspase-2 plays a significant upstream role in this process. nih.gov
For example, in a study on the effects of a cytotoxic agent on osteosarcoma cells, a pan-caspase inhibitor was used to demonstrate that the induced apoptosis was indeed caspase-dependent. nih.gov This was further dissected by using specific inhibitors for caspase-9 (intrinsic pathway) and blocking Fas (extrinsic pathway), which revealed that the agent activated both pathways. nih.gov Although this study did not use this compound specifically, it illustrates the principle of how specific caspase inhibitors can be used to unravel the complexities of apoptotic signaling.
Table 1: Key Components of Intrinsic and Extrinsic Apoptotic Pathways
| Pathway | Key Initiator Caspase(s) | Primary Trigger | Role of Mitochondria |
| Intrinsic | Caspase-9, Caspase-2 | Intracellular Stress (e.g., DNA damage, growth factor withdrawal) | Central (release of cytochrome c) |
| Extrinsic | Caspase-8 | Extracellular Ligand Binding to Death Receptors | Not directly involved in initiation |
Evaluation of Caspase-Dependent and Caspase-Independent Cell Death Modalities
While apoptosis is the most well-known form of programmed cell death and is largely caspase-dependent, cells can also die through caspase-independent mechanisms. Distinguishing between these modalities is critical for understanding cellular responses to various stimuli and for developing targeted therapies.
This compound and related pan-caspase inhibitors are instrumental in this evaluation. By treating cells with a compound like Z-VAD-fmk, which inhibits the activity of multiple caspases, researchers can determine if cell death is attenuated. aai.orgmdpi.com If the inhibitor significantly reduces cell death, it indicates a caspase-dependent process. aai.org Conversely, if cell death proceeds even in the presence of the inhibitor, it points to a caspase-independent pathway. mdpi.com
For instance, in a study of cadmium-induced apoptosis in rat proximal tubular cells, the pan-caspase inhibitor Z-VAD-FMK was used to demonstrate the involvement of both caspase-dependent and -independent pathways. nih.gov While Z-VAD-FMK prevented caspase-3 activation and reduced apoptosis, it did not completely abolish cell death, suggesting a parallel caspase-independent mechanism involving factors like apoptosis-inducing factor (AIF). nih.gov
Similarly, research on the effects of the compound D609 on T lymphocytes showed that at high concentrations, it induced cell death that was not fully inhibited by Z-VAD-fmk, indicating the activation of both caspase-dependent and -independent pathways. mdpi.com These studies highlight the utility of caspase inhibitors in revealing the multifaceted nature of cell death signaling.
Table 2: Research Findings on Caspase-Dependent vs. -Independent Cell Death
| Study Focus | Cell Type | Inducing Agent | Key Finding with Caspase Inhibitor (Z-VAD-fmk) | Implication |
| Cytotoxic T Lymphocyte Killing | Neuroblastoma cells | Activated spleen cells (AS) | Inhibition of caspases significantly reduced tumor cell lysis at early time points. aai.org | Early killing mechanism is caspase-dependent. |
| Cadmium-Induced Apoptosis | Rat proximal tubular cells | Cadmium | Z-VAD-FMK prevented caspase-3 activation and reduced apoptosis but did not eliminate it. nih.gov | Cadmium induces both caspase-dependent and -independent cell death. |
| D609-Induced Cell Death | Jurkat T lymphocytes | D609 | Cell death was not completely inhibited by Z-VAD-fmk. mdpi.com | D609 can trigger both caspase-dependent and -independent cell death. |
Research on Specific Biological Processes Beyond Canonical Apoptosis, Involving Caspase-2 (e.g., spermatogenesis, neurological processes, antibacterial mechanisms)
The role of caspase-2 extends beyond the classical apoptotic pathways and is implicated in a variety of specialized biological processes. This compound and its non-fluorescent counterpart, Z-VDVAD-FMK, have been pivotal in exploring these non-canonical functions.
Spermatogenesis: During the first wave of spermatogenesis, a significant number of germ cells undergo apoptosis, a process thought to regulate the number of developing sperm cells. nih.gov Research has shown that caspase-2 is a key player in this initial wave of germ cell apoptosis. In a study using C57BL/6 mice, an increase in caspase-2 activation was observed to coincide with the peak of germ cell apoptosis. nih.gov Crucially, the direct injection of the caspase-2 specific inhibitor, Z-VDVAD-fmk, into the testis significantly reduced this wave of apoptosis, confirming the importance of caspase-2 in this developmental process. nih.gov Other studies have utilized the related pan-caspase marker FITC-VAD-FMK to detect activated caspases in human sperm, correlating their presence with apoptosis and sperm quality parameters. nih.gov
Neurological Processes: Caspase-2 has been implicated in neuronal apoptosis and in the synaptic and memory deficits associated with neurodegenerative diseases. nih.gov For instance, in cell culture models, inhibiting caspase-2 activity with Z-VDVAD-FMK was shown to increase dendritic spine density, a key factor in synaptic plasticity and memory. nih.gov In studies of ischemic injury in rats, the caspase-2 like inhibitor VDVAD-FMK improved neuronal survival. alzdiscovery.org Furthermore, research has demonstrated that caspase-2 can be activated in dendrites following neuronal stimulation, and this activity can be monitored using the inhibitor reporter VDVAD-FITC. nih.gov These findings suggest that caspase-2 plays a role in regulating synaptic structure and function, with implications for cognitive processes.
Antibacterial Mechanisms: Interestingly, research has uncovered apoptosis-like responses in bacteria. Studies on the antibacterial effect of silver nanoparticles on Escherichia coli have proposed a mechanism involving the activation of a bacterial caspase-like protein. nih.govresearchgate.net In these studies, a pan-caspase marker, FITC-VAD-FMK, was used to detect the activation of this caspase-like protein, which was observed in bacterial cells treated with silver nanoparticles. nih.govresearchgate.netresearchgate.net This suggests that some antibacterial agents may function by inducing a form of programmed cell death in bacteria, and that tools like this compound can be adapted to study these processes in prokaryotes.
Table 3: Applications of VDVAD-FMK Probes in Non-Apoptotic Research
| Biological Process | Organism/Cell Type | Probe Used | Key Research Finding | Reference |
| Spermatogenesis | Mouse germ cells | Z-VDVAD-fmk | Inhibition of caspase-2 reduced the initial wave of germ cell apoptosis. | nih.gov |
| Neurological Processes | Rat neurons | VDVAD-FMK | Inhibition of caspase-2 improved neuronal survival after ischemic injury. | alzdiscovery.org |
| Neurological Processes | Mouse hippocampal neurons | Z-VDVAD-FMK, VDVAD-FITC | Inhibition of caspase-2 activity increased dendritic spine density. nih.gov | nih.gov |
| Antibacterial Mechanisms | Escherichia coli | FITC-VAD-FMK | Detected activation of a bacterial caspase-like protein in response to silver nanoparticles. | nih.govresearchgate.net |
Advanced Considerations and Research Perspectives
Evaluation of Probe Binding Specificity and Potential for Non-Caspase Interactions
FITC-VDVAD-FMK is a cell-permeable, non-toxic marker that irreversibly binds to activated caspase-2 in apoptotic cells. novusbio.comabcam.com The probe consists of the caspase-2 inhibitor VDVAD-FMK conjugated to fluorescein (B123965) isothiocyanate (FITC). novusbio.comabcam.com While designed for caspase-2, the broader VAD-FMK sequence can be recognized by other caspases, leading to potential cross-reactivity. researchgate.netoup.com For instance, the pan-caspase inhibitor Z-VAD-FMK, which shares the VAD-FMK motif, is known to inhibit a range of caspases. promega.compromega.com This suggests that while VDVAD is the preferred recognition sequence for caspase-2, other caspases may also bind to this sequence, albeit with lower affinity.
Furthermore, research has indicated that some peptide-based inhibitors, like Z-VAD-FMK, can have off-target effects. One notable off-target is NGLY1, a peptide:N-glycanase, which is inhibited by Z-VAD-FMK. reading.ac.uk Given the structural similarity, it is plausible that this compound could also interact with non-caspase proteins. The specificity of this compound binding is often confirmed in experiments by using a non-fluorescent pan-caspase inhibitor, such as Z-VAD-FMK, as a negative control. abcam.comoup.com Pre-incubation with Z-VAD-FMK should abolish the fluorescent signal if it is indeed caspase-specific. oup.com
Methodological Refinements for Enhanced Signal-to-Noise Ratio and Quantitative Accuracy
Achieving a high signal-to-noise ratio and quantitative accuracy is crucial for reliable apoptosis detection using fluorescent probes like this compound. Several methodological factors can be optimized to improve results.
Key Optimization Parameters:
Probe Concentration: Using the optimal concentration of this compound is critical. Preliminary experiments are often conducted to determine the concentration that provides the best signal-to-noise ratio. oup.com
Incubation Time and Temperature: The incubation period for the probe with the cells should be sufficient to allow for binding but short enough to minimize background fluorescence. abcam.com A typical incubation is for 30-60 minutes at 37°C. abcam.com
Washing Steps: Thorough washing after incubation is necessary to remove unbound probe, which can contribute to high background noise. abcam.comthermofisher.com
Cell Density: An optimal cell density should be used, as excessively high cell numbers can lead to increased background signals. thermofisher.com
Controls: The inclusion of appropriate controls is essential for data interpretation. This includes untreated (negative) controls, apoptosis-induced (positive) controls, and a negative control where induced cells are pre-treated with a pan-caspase inhibitor like Z-VAD-FMK to block specific binding. abcam.com
Recent advancements in probe design, such as the development of probes with aggregation-induced emission (AIE) characteristics, offer new avenues for improving signal-to-noise ratios. mdpi.comccspublishing.org.cnacs.org These probes are non-fluorescent in solution but become highly fluorescent upon aggregation, which can be triggered by specific enzyme cleavage, leading to significantly lower background signals. ccspublishing.org.cnacs.org
Comparative Efficacy and Limitations of Fluorescent Caspase Inhibitor Probes versus Other Caspase Assays
Fluorescent caspase inhibitor probes like this compound offer distinct advantages for studying apoptosis, particularly in living cells. novusbio.com However, they also have limitations when compared to other common caspase assays.
| Assay Type | Advantages | Limitations |
| Fluorescent Caspase Inhibitor Probes (e.g., this compound) | - Enables in situ detection in living cells. novusbio.comoup.com - Suitable for single-cell analysis via flow cytometry and fluorescence microscopy. abcam.com - Provides spatial information on caspase activation. researchgate.net | - Can have off-target binding and cross-reactivity with other caspases. oup.comreading.ac.uk - Signal can be influenced by cellular esterase activity. oup.com - May require optimization for signal-to-noise ratio. oup.comthermofisher.com |
| Spectrophotometric/Fluorometric Substrate Assays | - Quantitative measurement of caspase activity in cell lysates. jove.com - High-throughput screening capabilities. nih.gov - High sensitivity. nih.govpromega.com.br | - Requires cell lysis, preventing analysis in living cells. jove.com - Does not provide single-cell or spatial information. - Substrate specificity can be an issue. jove.com |
| Immunoblotting (Western Blot) of Cleaved Caspases | - Highly specific for the target caspase. - Can detect the processed, active form of the caspase. nih.gov | - At best, provides a qualitative or semi-quantitative measure of activity. jove.com - Requires cell lysis. - Labor-intensive and not suitable for high-throughput analysis. |
Fluorescence resonance energy transfer (FRET)-based probes represent another advanced method, allowing for real-time monitoring of caspase activity dynamics within a single living cell. spiedigitallibrary.orgnih.gov While powerful, FRET assays can be complex to implement and may suffer from cross-talk between probes. nih.gov
Contribution of this compound to the Understanding of Caspase-2 in Apoptosis Initiation
This compound and its non-fluorescent counterpart, Z-VDVAD-FMK, have been instrumental in elucidating the role of caspase-2 as an initiator caspase in specific apoptotic pathways. nih.govrndsystems.com While initially thought to have a less defined role, studies have shown that caspase-2 is a highly conserved member of the caspase family involved in apoptosis initiation, particularly in response to DNA damage and certain cellular stresses. novusbio.comnih.gov
Research utilizing VDVAD-FMK-based probes and inhibitors has demonstrated that caspase-2 can be activated early in apoptotic signaling cascades. nih.gov For example, in apoptosis induced by certain pore-forming toxins, kinetic experiments using immunoblotting and VDVAD-fmk cleavage assays showed that caspase-2 activation occurs as early as other initiator caspases like caspase-8 and -9. nih.gov Furthermore, the use of the caspase-2 inhibitor Z-VDVAD-FMK has been shown to prevent the cleavage of downstream targets in specific contexts, solidifying its position upstream in the apoptotic pathway. nih.gov These tools have allowed researchers to functionally separate caspase-2 activity from other caspases and to place it within the complex network of apoptosis initiation. nih.govnih.gov
Future Directions in the Development and Application of Caspase-Specific Fluorescent Probes
The future of caspase-specific fluorescent probes is moving towards greater specificity, sensitivity, and functionality, enabling more precise and detailed investigations of apoptosis and other caspase-mediated processes. mdpi.comrsc.org
Emerging Trends:
Enhanced Specificity and Reduced Off-Target Effects: A primary goal is to develop probes with higher selectivity for individual caspases to avoid the cross-reactivity seen with some current probes. mdpi.com This involves refining the peptide recognition sequences and exploring novel chemical structures.
Multifunctional and Multimodal Probes: Probes are being designed to offer more than just a fluorescent signal. This includes probes that can simultaneously report on multiple cellular events or that can be detected by different imaging modalities (e.g., fluorescence and photoacoustic imaging). researchgate.netnih.gov
Activatable and Ratiometric Probes: "Smart" probes that are activated by caspase cleavage to produce a fluorescent signal are becoming more common. nih.govacs.org These "turn-on" systems, including those based on AIE, provide a much better signal-to-noise ratio. ccspublishing.org.cn Ratiometric probes, which show a change in the ratio of two emission wavelengths upon activation, allow for more quantitative and reliable measurements that are independent of probe concentration. nih.govmdpi.com
In Vivo Imaging Applications: A significant push is towards developing probes suitable for non-invasive in vivo imaging of apoptosis. rsc.orgnih.gov This requires probes that emit in the near-infrared (NIR) spectrum for deeper tissue penetration and that have high sensitivity and specificity in a complex biological environment. nih.govrsc.org
High-Throughput Screening: The development of robust and reliable fluorescent probes will continue to facilitate high-throughput screening of compounds that modulate caspase activity, aiding in drug discovery for diseases where apoptosis is dysregulated. acs.orgnih.gov
These advancements will provide researchers with more powerful tools to unravel the intricate mechanisms of caspase-dependent cellular processes in both health and disease. rsc.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
